3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid

Description

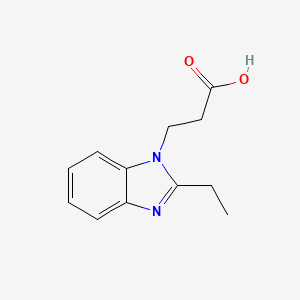

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid (CAS: 637322-36-2) is a benzimidazole derivative with a propanoic acid side chain. Its molecular formula is C₁₂H₁₄N₂O₂, featuring a benzimidazole core substituted with an ethyl group at the 2-position and a propanoic acid moiety at the 1-position (Figure 1). Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

3-(2-ethylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFYGDSZLPZQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359069 | |

| Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637322-36-2 | |

| Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 2-ethylbenzimidazole with a suitable propanoic acid derivative. One common method is the reaction of 2-ethylbenzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The propanoic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid is used as a building block for synthesizing complex molecules.

- Biology This compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In biological systems, this compound can bind to enzymes and inhibit their activity, leading to various biological effects. The benzimidazole ring can interact with DNA and proteins, affecting their function and stability. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities. Long-term exposure to ethyl 3-(1H-benzimidazol-2-yl)propanoate in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis. Benzimidazole derivatives have a wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.

- Industry this compound is utilized in developing new materials with specific properties, such as corrosion inhibitors and polymer additives.

Reactions of Benzimidazoles

- Oxidation: Forms N-oxide derivatives.

- Reduction: Forms amino derivatives.

- Substitution: Forms various substituted benzimidazole derivatives depending on the nucleophile used.

Additional Benzimidazole Derivatives

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, affecting their function and stability. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Ethyl Groups : The 1-methyl substitution in CAS 156213-03-5 reduces steric bulk compared to the 2-ethyl group in the target compound, which could alter solubility or interaction with hydrophobic pockets in enzymes.

Thio-Linked Benzimidazole Analogs

The replacement of the oxygen atom with a sulfur atom in the side chain introduces distinct electronic and reactivity profiles:

Key Observations :

- Thioether vs. Ether Linkage : The thioether group (C-S-C) in CAS 51099-68-4 may confer greater lipophilicity and resistance to oxidative degradation compared to the ether-linked target compound.

Propanoic Acid Derivatives with Heterocyclic Moieties

Compounds featuring propanoic acid linked to other heterocycles or aromatic systems highlight structural diversity and bioactivity:

Key Observations :

- Imidazole vs. Benzimidazole : Imidazole-based derivatives (e.g., from ) exhibit potent antimicrobial activity, suggesting that nitrogen-rich heterocycles enhance interactions with microbial targets.

- Chlorinated Phenyl Groups: Chlorination in phenylpropanoic acids (e.g., ) improves antimicrobial potency, likely due to increased electrophilicity and membrane permeability.

Structural and Functional Implications

- Bioactivity : While the target compound’s activity is unspecified, chlorinated and heterocyclic analogs demonstrate that electron-withdrawing groups (e.g., Cl) and aromatic systems enhance antimicrobial efficacy .

- Synthetic Accessibility: The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid () faced challenges with regioselectivity, whereas benzimidazole derivatives may require optimized coupling strategies to avoid byproducts.

Biological Activity

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Candida albicans | 0.025 mg/mL |

These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Antiviral Activity

In addition to its antibacterial effects, the compound has shown potential antiviral activity. A study demonstrated that derivatives of benzimidazole, including this compound, can inhibit viral replication in vitro.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, the compound was tested against the herpes simplex virus (HSV). The results showed a significant reduction in viral load, indicating its potential as an antiviral agent.

Table 2: Antiviral Activity Against HSV

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with cellular processes essential for microbial growth and replication. This may involve:

- Disruption of cell membrane integrity.

- Inhibition of nucleic acid synthesis.

- Interference with metabolic pathways.

Safety Profile

While the compound shows promising biological activities, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that it may cause skin irritation and has harmful effects if ingested at high concentrations.

Table 3: Toxicity Profile

Q & A

Q. What computational tools predict the compound’s interaction with mitochondrial targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.